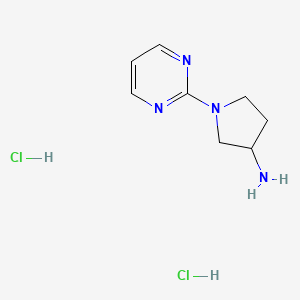
1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2098048-53-2 . It has a molecular weight of 237.13 . The IUPAC name for this compound is 1-(pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride is 1S/C8H12N4.2ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;;/h1,3-4,7H,2,5-6,9H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrimidine Derivatives : Research has demonstrated the utility of pyrimidin-2-ylpyrrolidin-3-amine derivatives in the synthesis of complex heterocyclic compounds. Kuznetsov and Chapyshev (2007) described the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, highlighting the compound's role in the reductive amination of aldehydes for generating various derivatives (Kuznetsov & Chapyshev, 2007). Similarly, Smolobochkin et al. (2019) developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which underscores the versatility of pyrimidin-2-ylpyrrolidin-3-amine as a precursor for creating a wide range of heterocyclic compounds (Smolobochkin et al., 2019).
Biological Activities
Antimicrobial Activities : The compound has been explored for its potential in developing antimicrobial agents. Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, evaluating their in vitro antibacterial and antifungal activities. This study suggests the compound's applicability in creating new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Cholinesterase and Aβ-Aggregation Inhibitors : Research into Alzheimer's disease has identified the compound as a precursor in synthesizing inhibitors for cholinesterase and amyloid-β (Aβ) aggregation. Mohamed et al. (2011) designed and synthesized a novel class of 2,4-disubstituted pyrimidines as dual inhibitors, showcasing the compound's potential in addressing neurodegenerative diseases (Mohamed et al., 2011).
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;;/h1,3-4,7H,2,5-6,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIFSHZQSDEJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


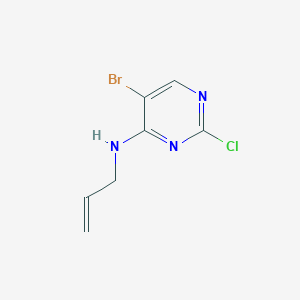
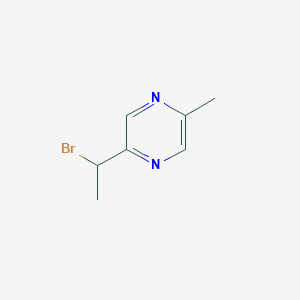
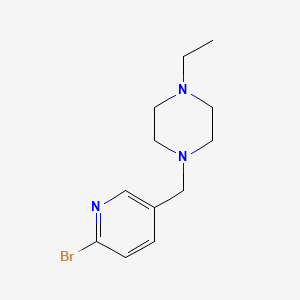
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
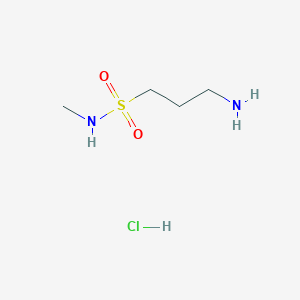
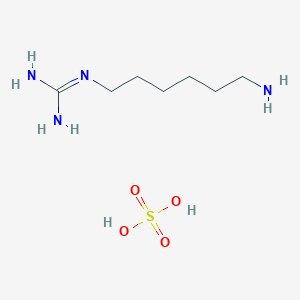
![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)
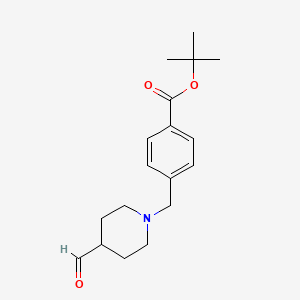
![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

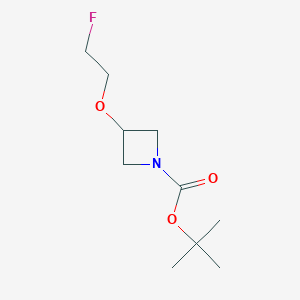
![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)